(S)-Terazosin
Beschreibung
Eigenschaften
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2S)-oxolan-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4CCCO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Terazosin's Neuroprotective Mechanism: A Technical Guide to its Action in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Terazosin, a clinically approved α1-adrenergic receptor antagonist, has emerged as a promising neuroprotective agent with a novel mechanism of action relevant to a spectrum of neurodegenerative diseases. Independent of its canonical function, this compound directly targets and activates Phosphoglycerate Kinase 1 (PGK1), a pivotal enzyme in the glycolytic pathway. This interaction enhances cellular energy metabolism by increasing ATP production, a critical factor in neuronal survival and function. This technical guide delineates the core mechanism of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways and experimental workflows. The information provided herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS).
Core Mechanism of Action
The primary neuroprotective effect of this compound is mediated through its direct binding to and activation of Phosphoglycerate Kinase 1 (PGK1)[1][2][3][4][5]. PGK1 is a key enzyme in glycolysis, catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that generates the first ATP molecule in the glycolytic pathway. In the context of neurodegenerative diseases, where impaired energy metabolism and reduced ATP levels are common pathological features, the ability of this compound to enhance PGK1 activity offers a direct mechanism to counteract these energy deficits.
The binding of this compound to PGK1 occurs at the ADP/ATP binding site. Paradoxically, while it can act as a competitive inhibitor at high concentrations, at lower, therapeutically relevant doses, it facilitates a bypass pathway that accelerates product (ATP) release, thereby increasing the overall enzymatic rate. This enhanced glycolytic flux leads to a subsequent increase in intracellular ATP levels, which is fundamental to its neuroprotective effects.
Downstream Signaling Pathways
The activation of PGK1 and the resultant increase in ATP production by this compound trigger several downstream effects that contribute to its neuroprotective profile:
-
Hsp90 Activation: The increased ATP levels can enhance the chaperone activity of Heat shock protein 90 (Hsp90), an ATPase that is known to associate with PGK1. Activated Hsp90 plays a crucial role in promoting cellular stress resistance and inhibiting apoptosis.
-
Reduction of Protein Aggregation: A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. The elevated ATP levels induced by this compound can help dissolve these pathological protein condensates and promote their degradation through autophagy.
-
Modulation of Oxidative Stress: this compound has been shown to confer protection against oxidative stress-induced cell death. This is likely linked to the role of PGK1 in regulating oxidative stress pathways.
-
Metabolic Reprogramming: Treatment with this compound can induce a metabolic switch towards glycolysis, which may be a crucial part of its neuroprotective action, particularly in environments of oxidative stress.
Quantitative Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
| Parameter | Model System | This compound Concentration | Observation | Reference |
| PGK1 Activity | Purified mouse PGK1 | 0.5 μM to 2.5 nM | Activation | |
| Purified mouse PGK1 | 2.5 and 25 μM | Inhibition | ||
| ATP Production | RAW 264.7 cell lysate | Not specified | ~40% transient increase in the first minute | |
| Caco-2 cells (H₂O₂ stress) | 10 nM | Restoration of ATP levels | ||
| Pyruvate Production | RAW 264.7 cell lysate | Not specified | ~30% stable increase | |
| Motor Neuron Survival | TDP-43M337V ESC-MNs | Not specified (dose-dependent) | Complete rescue of survival (100%) following stress | |
| Thy1-hTDP-43 mice | Not specified | 40% increase in motor neurons per ventral horn | ||
| ROS Levels | SH-SY5Y cells (MPP+ induced) | 2.5 μM | Reduction in ROS levels |
Experimental Protocols
PGK1 Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from established methodologies for measuring PGK1 activity in a continuous spectrophotometric assay.
Principle: The activity of PGK1 is measured in the reverse direction of glycolysis. The consumption of NADH, which is proportional to PGK1 activity, is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Reaction Buffer: 20 mM Tris, 100 mM NaCl, 0.1 mM MgSO₄, 10 mM Na₂HPO₄, 2 mM DTT, pH 8.6
-
Substrates: 1.6 mM Glyceraldehyde-3-phosphate (GAP), 1 mM β-Nicotinamide adenine dinucleotide (β-NAD), 1 mM Adenosine diphosphate (ADP)
-
Coupling Enzyme: 20 ng/μL Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Purified recombinant human PGK1 protein (or cell/tissue lysate)
-
This compound (or other test compounds)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a master mix containing the reaction buffer, substrates (GAP, β-NAD, ADP), and the coupling enzyme (GAPDH).
-
Aliquot the master mix into cuvettes or a 96-well plate.
-
Add the test compound (this compound) or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 30 minutes).
-
Initiate the reaction by adding the purified PGK1 protein or cell/tissue lysate.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve.
-
Enzyme activity is calculated using the Beer-Lambert law, taking into account the extinction coefficient of NADH.
Intracellular ATP Level Measurement (Bioluminescence Assay)
This protocol utilizes the firefly luciferase-based method, a highly sensitive technique for quantifying ATP.
Principle: Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.
Materials:
-
Cultured neuronal cells
-
This compound
-
ATP assay kit (containing luciferase, D-luciferin, and cell lysis buffer)
-
Luminometer
Procedure:
-
Plate neuronal cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Lyse the cells using the lysis buffer provided in the ATP assay kit to release intracellular ATP.
-
Add the luciferase-luciferin reagent to the cell lysates.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.
Visualizations
Signaling Pathways
References
- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Terazosin: A Comprehensive Technical Guide to a Selective Alpha-1 Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Terazosin is the levorotatory enantiomer of Terazosin, a quinazoline derivative that acts as a potent and selective antagonist of alpha-1 adrenoceptors.[1][2] Alpha-1 adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, primarily involved in the contraction of smooth muscle.[3][4] There are three main subtypes of the alpha-1 adrenoceptor: α1A, α1B, and α1D.[3] The selective blockade of these receptors by antagonists like this compound has significant therapeutic applications, most notably in the treatment of benign prostatic hyperplasia (BPH) and hypertension. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its selectivity for alpha-1 adrenoceptor subtypes, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Pharmacodynamics of this compound
This compound exhibits high affinity for all three alpha-1 adrenoceptor subtypes, with binding affinities (Ki) in the low nanomolar range. This potent and relatively balanced antagonism across the subtypes contributes to its therapeutic efficacy.
Binding Affinity of this compound for Alpha-1 Adrenoceptor Subtypes
The following table summarizes the quantitative data on the binding affinity of this compound and its related compounds for the different alpha-1 adrenoceptor subtypes. The Ki values, representing the inhibition constant, are a measure of the affinity of the antagonist for the receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor Subtype | Ki (nM) | Tissue/Cell Line | Reference |
| This compound | α1a | 3.91 | Recombinant | |
| α1b | 0.79 | Recombinant | ||
| α1d | 1.16 | Recombinant | ||
| This compound | α1 | 2.8 | Human Prostate | |
| α1 | 5.6 | Canine Brain | ||
| (R)-Terazosin | α1 | 3.8 | Human Prostate | |
| α1 | 8.4 | Canine Brain | ||
| rac-Terazosin | α1 | 3.6 | Human Prostate | |
| α1 | 6.7 | Canine Brain |
Note: The racemic compound and its enantiomers demonstrate high and roughly equal affinity for the subtypes of α1-adrenoceptors.
Signaling Pathways of Alpha-1 Adrenoceptors
Alpha-1 adrenoceptors are coupled to the Gq class of heterotrimeric G proteins. Upon activation by an agonist, such as norepinephrine, the Gq protein activates the effector enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction. This compound, as a competitive antagonist, binds to the alpha-1 adrenoceptor but does not elicit this signaling cascade, thereby preventing the effects of endogenous agonists.
Experimental Protocols
The characterization of this compound's interaction with alpha-1 adrenoceptors relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assays for Ki Determination
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay is used to determine the Ki of an unlabeled compound, such as this compound.
Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenoceptor subtypes.
Materials:
-
Radioligand: [3H]prazosin or [125I]-Heat (a high-affinity alpha-1 adrenoceptor antagonist).
-
Unlabeled Ligand: this compound.
-
Receptor Source: Membranes prepared from cells stably expressing human α1A, α1B, or α1D adrenoceptors, or tissue homogenates known to express the receptor subtypes (e.g., human prostate, canine brain).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold binding buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-1 antagonist (e.g., 10 µM phentolamine).
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the cell pellets or tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of the radioligand (typically at a concentration close to its Kd).
-
Varying concentrations of this compound (e.g., 10-12 to 10-5 M).
-
For total binding, add binding buffer instead of this compound.
-
For non-specific binding, add the non-specific binding control.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays for pA2 Determination
Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The pA2 value is a measure of the antagonist's potency.
Objective: To determine the functional antagonist potency (pA2) of this compound at alpha-1 adrenoceptors.
Materials:
-
Isolated Tissue: A tissue that expresses the alpha-1 adrenoceptor subtype of interest and exhibits a contractile response to an alpha-1 agonist (e.g., rat vas deferens, rabbit aorta, human prostate strips).
-
Agonist: A selective alpha-1 adrenoceptor agonist (e.g., phenylephrine, norepinephrine).
-
Antagonist: this compound.
-
Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O2, 5% CO2).
-
Force Transducer and Recording System: To measure and record tissue contractions.
Protocol:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Agonist Response in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of this compound.
-
Data Analysis (Schild Analysis):
-
For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).
-
Plot the log (dose ratio - 1) against the log of the molar concentration of this compound.
-
If the antagonism is competitive, the plot should be a straight line with a slope not significantly different from 1.
-
The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
-
Conclusion
This compound is a potent antagonist of all three alpha-1 adrenoceptor subtypes, with Ki values in the low nanomolar range. Its mechanism of action involves the competitive blockade of the Gq-protein-coupled signaling pathway, thereby inhibiting agonist-induced smooth muscle contraction. The pharmacological profile of this compound has been extensively characterized using robust in vitro techniques such as radioligand binding and functional assays. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working on alpha-1 adrenoceptor pharmacology and related therapeutic areas. The relatively balanced affinity of this compound for the alpha-1 adrenoceptor subtypes underscores its clinical utility in conditions where broad alpha-1 blockade is beneficial.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Terazosin versus (R)-Terazosin: An In-depth Technical Guide on Enantiomeric Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin, a quinazoline derivative, is a selective α1-adrenergic receptor antagonist widely used in the clinical management of benign prostatic hyperplasia (BPH) and hypertension. As a chiral molecule, terazosin exists as two enantiomers, (S)-Terazosin and (R)-Terazosin. While the commercially available drug is a racemic mixture, emerging research into the stereoselective properties of its enantiomers reveals significant differences in their pharmacodynamic and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the enantiomeric properties of this compound versus (R)-Terazosin, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways to support further research and drug development in this area.
Pharmacodynamic Properties
The primary mechanism of action of terazosin is the blockade of α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[1] Studies investigating the enantiomers of terazosin have revealed stereoselectivity in their binding affinities for different adrenoceptor subtypes.
Binding Affinities at Adrenergic Receptors
The binding affinities (Ki) of this compound and (R)-Terazosin have been determined for various α1- and α2-adrenergic receptor subtypes. These values are crucial for understanding the specific receptor interactions of each enantiomer.
| Enantiomer | Receptor Subtype | Binding Affinity (Ki, nM) | Tissue/Cell Line | Reference |
| This compound | α1A | 3.91 | Recombinant | [2] |
| α1B | 0.79 | Recombinant | [2] | |
| α1D | 1.16 | Recombinant | [2] | |
| α2A | 729 | Recombinant | [2] | |
| α2B | 3.5 | Recombinant | ||
| α2C | 46.4 | Recombinant | ||
| (R)-Terazosin | α2B | Less potent than (S)-enantiomer | Recombinant |
Functional Activity: Efficacy and Potency
While binding affinity data is available, comprehensive quantitative data on the functional efficacy (Emax, EC50) and potency (pA2) of the individual (S)- and (R)-enantiomers of terazosin at specific adrenoceptor subtypes is limited in the publicly available literature. Racemic terazosin has been shown to be a potent antagonist of α1-adrenoceptors.
Further research is required to fully elucidate the specific efficacy and potency of each enantiomer, which would provide a more complete understanding of their individual contributions to the overall pharmacological effect of the racemic mixture.
Pharmacokinetic Properties
Significant differences in the pharmacokinetic profiles of this compound and (R)-Terazosin have been observed, highlighting the importance of stereoselective analysis in drug metabolism and disposition.
Enantioselective Pharmacokinetics in Humans
A study in healthy Chinese male subjects after a single oral dose of 2 mg racemic terazosin demonstrated clear stereoselectivity in its pharmacokinetics. The plasma concentrations of (+)-(R)-terazosin were consistently higher than those of (-)-(S)-terazosin.
| Parameter | This compound | (R)-Terazosin | R/S Ratio | Reference |
| Cmax (ng/mL) | Data not specified | Data not specified | - | |
| AUC(0-∞) (ng·h/mL) | Data not specified | Significantly greater than (S)-enantiomer | 1.68 |
Note: While the study confirmed significantly higher exposure to the (R)-enantiomer, specific mean values for Cmax and AUC(0-∞) for each enantiomer were not provided in the abstract. Racemic terazosin is rapidly and almost completely absorbed following oral administration, with peak plasma levels occurring approximately one hour after dosing and an elimination half-life of about 13 hours.
Signaling Pathways
Terazosin exerts its effects by blocking the downstream signaling cascades initiated by the activation of α-adrenergic receptors.
α1-Adrenergic Receptor Signaling Pathway
The blockade of α1-adrenergic receptors by (S)- and (R)-Terazosin prevents the activation of the Gq protein-coupled signaling cascade. This inhibition leads to the relaxation of smooth muscle.
References
(S)-Terazosin Enantiomer: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin is a selective α1-adrenergic receptor antagonist widely used in the clinical management of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4][5] By blocking α1-adrenoceptors, Terazosin induces relaxation of smooth muscle in the prostate and blood vessels, leading to improved urinary flow and reduced blood pressure. The molecule possesses a chiral center in its tetrahydrofuran moiety, and therefore exists as two enantiomers: (S)-Terazosin and (R)-Terazosin. While the commercially available drug is a racemic mixture, research has indicated that the pharmacological activity of Terazosin resides primarily in the (S)-enantiomer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the this compound enantiomer, offering valuable insights for researchers and professionals in drug development.
Biological Activity and Data Presentation
The (S)-enantiomer of Terazosin is a potent and high-affinity antagonist of α-adrenoceptors. The affinity of this compound and its racemate for various α-adrenergic receptor subtypes has been determined through radioligand binding studies. The binding affinities (Ki) are summarized in the table below.
| Compound | α1a-adrenoceptor Ki (nM) | α1b-adrenoceptor Ki (nM) | α1d-adrenoceptor Ki (nM) | α2a-adrenoceptor Ki (nM) | α2B-adrenoceptor Ki (nM) | α2c-adrenoceptor Ki (nM) |
| This compound | 3.91 | 0.79 | 1.16 | 729 | 3.5 | 46.4 |
| rac-Terazosin | 3.6 (human prostate) | - | - | - | - | - |
| (R)-Terazosin | - | - | - | - | Less potent than (S)-enantiomer at α2B sites | - |
Data presented as Ki (nM) values. A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Enantioselective Synthesis of this compound
While the direct enantioselective synthesis of this compound is not extensively documented in a single procedure, a viable synthetic strategy involves the preparation of the chiral intermediate, (S)-tetrahydro-2-furoic acid, followed by its coupling with the quinazoline-piperazine core.
Part 1: Chiral Resolution of (±)-Tetrahydro-2-furoic Acid
This protocol is adapted from a patented method for the resolution of racemic tetrahydro-2-furoic acid.
Materials:
-
(±)-Tetrahydro-2-furoic acid
-
(S)-(-)-1-Phenylethylamine
-
Methylene chloride
-
Ethyl acetate
Procedure:
-
To a solution of (±)-tetrahydro-2-furoic acid (116.1 g) in a mixture of methylene chloride (550 ml) and ethyl acetate (1,100 ml), add (S)-(-)-1-phenylethylamine (121.2 g) dropwise.
-
Heat the mixture under reflux for 15 minutes.
-
Gradually cool the reaction mixture to 20°C over 2 hours to allow for the precipitation of the diastereomeric salt.
-
Separate the precipitated crystals by filtration. The filtrate can be used for the recovery of the amine.
-
Dry the crystals to obtain the primary crystals of the (S)-tetrahydro-2-furoic acid-(S)-(-)-1-phenylethylamine salt.
-
Decompose the salt to obtain optically active (S)-tetrahydro-2-furoic acid.
Part 2: Synthesis of Racemic Terazosin
This protocol outlines the general synthesis of racemic Terazosin, which can be adapted for the synthesis of the (S)-enantiomer by using the resolved (S)-tetrahydro-2-furoic acid.
Materials:
-
2-Chloro-4-amino-6,7-dimethoxyquinazoline
-
1-(2-Tetrahydrofuroyl)piperazine
-
Polar organic solvent (e.g., 2-methoxyethanol)
-
Water
Procedure:
-
React 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine in a polar organic solvent such as 2-methoxyethanol.
-
The reaction can also be carried out in a polar organic reaction solution containing a minimum effective amount of water to directly produce Terazosin hydrochloride dihydrate.
-
Heat the reaction mixture, preferably at reflux, for a sufficient period.
-
Cool the reaction solution to room temperature to allow for the crystallization of the product.
-
Filter and dry the crystalline product to obtain Terazosin.
To synthesize this compound, 1-((S)-tetrahydro-2-furoyl)piperazine would be used in place of the racemic 1-(2-tetrahydrofuroyl)piperazine. 1-((S)-tetrahydro-2-furoyl)piperazine can be prepared by coupling the resolved (S)-tetrahydro-2-furoic acid with piperazine using standard peptide coupling methods.
Signaling Pathway and Experimental Workflow Visualization
Enantioselective Synthesis Workflow for this compound
Caption: Proposed workflow for the enantioselective synthesis of this compound.
α1-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the α1-adrenergic receptor and the antagonistic action of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the this compound enantiomer, highlighting its significance as the primary active component of the racemic drug. The provided data demonstrates the high affinity of this compound for α1-adrenergic receptors. The outlined synthetic approach, involving the chiral resolution of a key intermediate, offers a practical pathway for obtaining the enantiomerically pure compound. The visualization of the synthetic workflow and the α1-adrenergic signaling pathway serves as a valuable resource for researchers. Further investigation into direct enantioselective synthetic methods could streamline the production of this compound and potentially lead to the development of more refined therapeutic agents with improved pharmacological profiles.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)- [chembk.com]
- 4. Alpha 1-adrenoceptor properties of terazosin HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
(S)-Terazosin's Role in Phosphoglycerate Kinase 1 (PGK1) Activation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate kinase 1 (PGK1) is a crucial glycolytic enzyme responsible for the first ATP-generating step in glycolysis. Beyond its canonical metabolic role, PGK1 is implicated in a range of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative conditions and cancer.[1][2] Recently, the well-established α1-adrenergic receptor antagonist, Terazosin (TZ), was identified as a direct activator of PGK1.[3][4] This discovery has opened new avenues for therapeutic development, repurposing Terazosin and its analogs for conditions characterized by impaired energy metabolism.[5] This technical guide provides an in-depth analysis of the mechanism of (S)-Terazosin's activation of PGK1, presenting key quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the associated signaling pathways. While most literature refers to the racemic mixture of Terazosin, this guide focuses on the underlying molecular interactions relevant to its active enantiomers.
The Core Mechanism: A Paradoxical Activation
PGK1 catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and ATP. Structural studies, including X-ray crystallography, have revealed that Terazosin binds directly to the ADP/ATP binding pocket of PGK1. This binding mode would typically classify Terazosin as a competitive inhibitor.
However, extensive enzymatic and cellular assays have demonstrated a paradoxical, dose-dependent effect. At low concentrations (in the nanomolar to low micromolar range), Terazosin activates PGK1, while at higher concentrations, it exhibits the expected inhibitory effect. The leading hypothesis for this activation is that Terazosin binding, while competitive with ADP/ATP, promotes a conformational change that facilitates the release of the product, ATP, from the enzyme's active site. By accelerating product release, a rate-limiting step, Terazosin effectively increases the enzyme's overall catalytic turnover rate.
This activation leads to a measurable increase in intracellular ATP levels, which in turn enhances the activity of ATP-dependent chaperones like Hsp90, promoting cellular stress resistance and conferring neuroprotective effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from published studies on the interaction between Terazosin and PGK1.
Table 1: Binding Affinity and Kinetic Parameters
| Compound | Parameter | Value | Method | Source |
| Terazosin | Kd (Binding Affinity) | 2.78 µM | Isothermal Titration Calorimetry (ITC) | |
| Terazosin | Kd (Binding Affinity) | 2.9 µM | Not Specified | |
| Terazosin | Activating Concentration Range | 2.5 nM - 0.5 µM | In vitro PGK1 Activity Assay | |
| Terazosin | Inhibitory Concentration Range | ≥ 2.5 µM | In vitro PGK1 Activity Assay |
Table 2: Cellular and In Vitro Effects
| Compound / Analog | Effect | Concentration | Model System | Source |
| Terazosin | Transient ATP increase (~40%) | 10 µM | RAW 264.7 cell lysate | |
| Terazosin | Stable pyruvate increase (~30%) | 10 µM | RAW 264.7 cell lysate | |
| Terazosin | Inhibition of H₂O₂-induced apoptosis | ≥ 0.1 µM | RAW 264.7 macrophages | |
| Terazosin Analogs | PGK1 agonistic activity screen | 50 nM | In vitro enzymatic assay | |
| Compound 12b (analog) | Increased ATP levels | 2.5 µM | SH-SY5Y cells | |
| Compound 12b (analog) | Reduced ROS levels | 2.5 µM | SH-SY5Y cells |
Signaling Pathways and Logical Relationships
The activation of PGK1 by Terazosin initiates a cascade of downstream events and follows a specific dose-response logic.
Caption: Downstream signaling cascade following PGK1 activation by this compound.
Caption: Dose-dependent logical relationship of Terazosin's effect on PGK1.
Key Experimental Protocols
Investigating the interaction between this compound and PGK1 involves several key methodologies.
PGK1 Enzymatic Activity Assay (Coupled Assay)
This is the primary method to determine if a compound activates or inhibits PGK1. The assay indirectly measures PGK1 activity by coupling its product to a reaction that generates a chromogenic or fluorescent signal. The most common method relies on monitoring the change in NADH absorbance.
Principle: PGK1 activity in the forward (glycolytic) direction is coupled to the glyceraldehyde 3-phosphate dehydrogenase (GAPDH) reaction. PGK1 uses 1,3-bisphosphoglycerate (1,3-BPG) and ADP to produce 3-phosphoglycerate (3-PG) and ATP. To measure this, the reaction is often run in reverse. The addition of 3-PG and ATP by PGK1 generates 1,3-BPG. GAPDH then converts 1,3-BPG to glyceraldehyde-3-phosphate (GAP), oxidizing NADH to NAD⁺ in the process. The rate of decrease in NADH absorbance at 340 nm is directly proportional to PGK1 activity.
Workflow Diagram:
References
- 1. The basic functions of phosphoglycerate kinase 1 and its roles in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of phosphoglycerate kinase 1 and its critical role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
(S)-Terazosin: A Potential Disease-Modifying Therapeutic for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, with a pressing need for effective disease-modifying therapies. Emerging research has identified (S)-Terazosin, an existing α1-adrenergic receptor antagonist, as a promising candidate with neuroprotective properties relevant to AD pathogenesis. This technical guide provides a comprehensive overview of the core scientific findings supporting the therapeutic potential of this compound in AD. It details the compound's dual mechanism of action, summarizes key preclinical evidence from cellular and animal models, provides detailed experimental protocols for replication and further investigation, and visualizes the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working to advance novel treatments for Alzheimer's disease.
Introduction: The Rationale for this compound in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. A growing body of evidence suggests that impaired brain energy metabolism is a crucial upstream event in AD pathogenesis.
Terazosin, a drug approved for the treatment of benign prostatic hyperplasia and hypertension, has garnered significant attention for its off-target effects that are highly relevant to neurodegeneration. Specifically, this compound has been shown to be an activator of phosphoglycerate kinase 1 (PGK1), a pivotal enzyme in the glycolytic pathway. By enhancing glycolysis, this compound increases the production of adenosine triphosphate (ATP), the primary cellular energy currency. This bioenergetic enhancement is hypothesized to confer neuroprotection by providing neurons with the necessary energy to maintain cellular homeostasis, mitigate the toxicity of protein aggregates, and support synaptic function. Furthermore, as an α1-adrenergic receptor antagonist, Terazosin may also modulate neuroinflammatory responses and other signaling pathways implicated in AD.
Mechanism of Action: A Dual Approach to Neuroprotection
The therapeutic potential of this compound in Alzheimer's disease is attributed to its bimodal mechanism of action:
-
Activation of Phosphoglycerate Kinase 1 (PGK1): this compound directly binds to and activates PGK1, the first ATP-generating enzyme in glycolysis. This activation enhances the glycolytic flux, leading to a significant increase in intracellular ATP levels. Elevated ATP can counteract the energy deficits observed in AD brains and is crucial for ATP-dependent cellular processes that are essential for neuronal survival and function, including protein quality control mechanisms that prevent the aggregation of Aβ and tau.[1][2][3]
-
α1-Adrenergic Receptor Antagonism: As a selective α1-adrenergic receptor antagonist, Terazosin can modulate neuronal signaling and neuroinflammation. While the direct contribution of this activity to its efficacy in AD is still under investigation, α1-adrenergic receptors are known to be involved in regulating synaptic plasticity and glial cell activation, both of which are dysregulated in Alzheimer's disease.
The following diagram illustrates the core signaling pathway activated by this compound:
References
- 1. Structural mechanisms of chaperone mediated protein disaggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
The Off-Label Therapeutic Potential of (S)-Terazosin: A Technical Guide to a Novel Neuroprotective Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Terazosin, a well-established α1-adrenergic receptor antagonist primarily used for the treatment of benign prostatic hyperplasia and hypertension, is emerging as a promising candidate for drug repurposing in the field of neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth exploration of the off-label therapeutic potential of this compound, focusing on its recently discovered mechanism of action as an activator of phosphoglycerate kinase 1 (PGK1).[1][4] By enhancing cellular bioenergetics, this compound presents a novel strategy for neuroprotection in devastating conditions such as Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS). This document consolidates key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Introduction: Beyond Alpha-1 Blockade
Terazosin is a quinazoline derivative that has long been utilized for its effects on smooth muscle relaxation via the blockade of α1-adrenergic receptors. However, recent research has unveiled a novel, off-target mechanism that positions Terazosin as a compelling agent for neuroprotection. This newfound potential stems from its ability to bind to and activate phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway responsible for ATP production. This discovery has spurred a wave of research into its efficacy in mitigating the cellular energy deficits characteristic of many neurodegenerative disorders.
Mechanism of Action: PGK1 Activation and Enhanced Bioenergetics
The neuroprotective effects of this compound are primarily attributed to its interaction with PGK1. PGK1 catalyzes the first ATP-generating step in glycolysis. By activating PGK1, Terazosin enhances the glycolytic flux, leading to a significant increase in cellular ATP levels. This restoration of cellular energy is critical in neurons, which have high metabolic demands and are particularly vulnerable to energy deficits implicated in neurodegenerative processes.
Signaling Pathway: this compound, PGK1, and Neuroprotection
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.
References
- 1. Drug repurposing in amyotrophic lateral sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 4. The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring (S)-Terazosin's Effect on PGK1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate kinase 1 (PGK1) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, thereby generating the first ATP molecule in glycolysis.[1][2] Emerging research has identified PGK1 as a potential therapeutic target for various diseases, including neurodegenerative disorders and cancer.[3][4] (S)-Terazosin, an FDA-approved drug, has been shown to bind to PGK1 and modulate its activity. Interestingly, Terazosin exhibits a biphasic effect, enhancing PGK1 activity at lower concentrations and inhibiting it at higher concentrations. This complex interaction necessitates a robust and well-defined in vitro assay to accurately characterize the effect of this compound and its analogs on PGK1 activity.
These application notes provide a detailed protocol for a coupled-enzyme colorimetric assay to measure the effect of this compound on the forward reaction of PGK1 (ATP production). The protocol is designed for a 96-well plate format, suitable for screening and dose-response studies.
Signaling Pathway and Experimental Rationale
PGK1 plays a pivotal role in cellular energy metabolism. The assay described herein measures the production of ATP, a direct product of the PGK1-catalyzed reaction. To monitor this, the reaction is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) and hexokinase (HK) enzyme system. The ATP produced by PGK1 is utilized by hexokinase to phosphorylate glucose, and the resulting glucose-6-phosphate is then oxidized by G6PDH, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm, which is directly proportional to the PGK1 activity.
This compound is known to bind to the ADP binding site of PGK1. At low concentrations, it is hypothesized to facilitate the release of the product ATP, thereby increasing the enzyme's turnover rate. At higher concentrations, it acts as a competitive inhibitor with respect to ADP.
Caption: PGK1 coupled enzyme assay principle.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the assay.
Table 1: Effect of this compound on PGK1 Activity
| This compound (µM) | Mean Absorbance Change (ΔOD₃₄₀/min) | Standard Deviation | PGK1 Activity (% of Control) |
| 0 (Control) | 100 | ||
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Kinetic Parameters of PGK1 in the Presence of this compound
| This compound (µM) | Vmax (µmol/min/mg) | Km for ADP (µM) | Km for 1,3-BPG (µM) |
| 0 | |||
| 1 | |||
| 50 |
Table 3: IC₅₀ and EC₅₀ Values for this compound
| Parameter | Value (µM) | 95% Confidence Interval |
| IC₅₀ (Inhibition) | ||
| EC₅₀ (Activation) |
Experimental Protocols
This section provides a detailed methodology for the in vitro assay.
Materials and Reagents
-
Recombinant Human PGK1 (e.g., from R&D Systems, Abcam)
-
This compound Hydrochloride (e.g., from R&D Systems, Sigma-Aldrich)
-
3-Phosphoglyceric acid (3-PG)
-
Adenosine 5'-triphosphate (ATP)
-
Adenosine 5'-diphosphate (ADP)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
D-Glyceraldehyde 3-phosphate (GAP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Hexokinase (HK) from Saccharomyces cerevisiae
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides
-
D-Glucose
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Reagent Preparation
-
PGK1 Assay Buffer (pH 7.5): 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and keep on ice.
-
PGK1 Enzyme Stock Solution: Reconstitute lyophilized PGK1 in PGK1 Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 2 µg/mL) in PGK1 Assay Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store at -20°C. Further dilute in PGK1 Assay Buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Substrate/Coupling Enzyme Mix: Prepare a fresh mix containing:
-
10 mM 3-Phosphoglyceric acid
-
5 mM ATP
-
10 mM D-Glucose
-
2 mM NADP+
-
5 units/mL Hexokinase
-
2 units/mL G6PDH
-
Bring to final volume with PGK1 Assay Buffer. Protect from light and keep on ice.
-
Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 4. Frontiers | PGK1 Is a Key Target for Anti-Glycolytic Therapy of Ovarian Cancer: Based on the Comprehensive Analysis of Glycolysis-Related Genes [frontiersin.org]
Unveiling the Neuroprotective Potential of (S)-Terazosin: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the neuroprotective effects of (S)-Terazosin in cell culture models. This compound, a known α1-adrenergic receptor antagonist, has emerged as a promising neuroprotective agent through its off-target activation of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3][4][5] By enhancing glycolysis and boosting cellular ATP production, this compound offers a potential therapeutic strategy for a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD).
Core Mechanism of Action: PGK1 Activation
The primary neuroprotective mechanism of this compound is independent of its α1-adrenergic receptor antagonism. Instead, it directly binds to and activates PGK1, the first ATP-generating enzyme in glycolysis. This activation leads to an increase in the rate of glycolysis, resulting in elevated cellular ATP levels. This enhanced energy metabolism is crucial for neuronal survival and function, particularly under conditions of stress or in neurodegenerative states where energy deficits are common.
Signaling Pathway Overview
The proposed signaling pathway for this compound's neuroprotective effects is centered on the activation of PGK1 and the subsequent increase in glycolysis and ATP production. This cascade is thought to confer neuroprotection by providing neurons with the necessary energy to combat cellular stressors.
Experimental Protocols
This section details protocols for inducing neurodegeneration in cell culture and assessing the neuroprotective efficacy of this compound.
In Vitro Models of Neurodegeneration
A variety of in vitro models can be utilized to study neurodegenerative processes. The choice of model will depend on the specific disease being investigated. Common approaches include:
-
Oxidative Stress Induction: Exposing neuronal cells to oxidative stressors is a widely used method to mimic the cellular damage seen in many neurodegenerative diseases.
-
Toxin-Based Models: Specific toxins can be used to induce pathology associated with particular diseases, such as MPP+ for Parkinson's disease models.
-
Genetic Models: Utilizing cells with disease-specific mutations (e.g., TDP-43 mutations in ALS) provides a more targeted disease model.
-
Co-culture Systems: To better replicate the in vivo environment, co-culture models incorporating various cell types of the central nervous system, such as neurons, astrocytes, and microglia, can be employed.
-
3D Cell Cultures: Advanced models like neurospheroids and organoids offer a more physiologically relevant three-dimensional structure for studying neurodegeneration.
Experimental Workflow
The general workflow for testing the neuroprotective effects of this compound involves pre-treatment with the compound followed by the induction of a neurodegenerative insult and subsequent assessment of cell viability and other relevant parameters.
References
- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
Application Notes and Protocols for Assessing (S)-Terazosin's Impact on Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-Terazosin, an alpha-1 adrenergic receptor antagonist, has been identified to have a non-canonical function in activating phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis.[1][2][3] This activation leads to an increase in ATP production and has shown neuroprotective effects in models of various diseases, including Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][2] Given the intricate link between cellular bioenergetics and mitochondrial function, it is crucial to assess the impact of this compound on mitochondrial health and activity. These application notes provide a comprehensive guide with detailed protocols to investigate the effects of this compound on key parameters of mitochondrial function.
Recent studies have suggested that Terazosin's mechanism of action extends beyond its canonical role, influencing cellular metabolism and stress resistance pathways. While its primary newly discovered target is PGK1, which functions upstream of mitochondria in the glycolytic pathway, the resulting metabolic shifts can indirectly influence mitochondrial respiration and redox status. Furthermore, some research indicates that Terazosin may directly impact mitochondrial function by affecting processes like mitophagy and reducing reactive oxygen species (ROS) production.
This document outlines a series of robust experimental protocols to dissect the multifaceted effects of this compound on mitochondrial bioenergetics, including the measurement of oxygen consumption rate (OCR), mitochondrial membrane potential (ΔΨm), mitochondrial ROS production, and cellular ATP levels.
Signaling Pathway
The proposed mechanism of this compound's action involves the activation of PGK1, leading to increased ATP production from glycolysis. This enhancement of glycolytic flux can have downstream effects on mitochondrial function.
References
- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Parkinson disease among patients treated for benign prostatic hyperplasia with α1 adrenergic receptor antagonists [jci.org]
- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring (S)-Terazosin Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Terazosin is a quinazoline-based compound initially developed as a selective alpha-1 adrenergic receptor (ADRA1A) antagonist for the treatment of benign prostatic hyperplasia and hypertension.[1][2] Emerging research has unveiled a second, compelling mechanism of action: the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[3][4][5] This dual functionality has expanded the therapeutic potential of this compound, particularly in neurodegenerative diseases like Parkinson's, where enhancing cellular energy metabolism is a promising strategy.
Monitoring target engagement in vivo is crucial for understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound, optimizing dosing regimens, and elucidating its therapeutic effects. These application notes provide detailed protocols for various techniques to assess both direct engagement of the ADRA1A receptor and the downstream consequences of PGK1 activation.
Mechanisms of Action
This compound exhibits a dual mechanism of action, allowing for multiple avenues of monitoring its biological activity in vivo.
-
Alpha-1 Adrenergic Receptor (ADRA1A) Antagonism: this compound competitively blocks ADRA1A receptors, leading to the relaxation of smooth muscle tissue in the vasculature and prostate. This antagonism is the basis for its use in hypertension and benign prostatic hyperplasia.
-
Phosphoglycerate Kinase 1 (PGK1) Activation: this compound binds to PGK1, an ATP-generating enzyme in glycolysis, and enhances its activity. This leads to increased glycolysis and cellular ATP levels, which is thought to be neuroprotective.
Below is a diagram illustrating the signaling pathways of this compound.
Caption: Signaling pathways of this compound.
Techniques for Monitoring Target Engagement
A multi-faceted approach is recommended to comprehensively assess this compound's target engagement in vivo, targeting both of its mechanisms of action.
I. Direct Target Engagement at ADRA1A
These methods aim to directly measure the occupancy of ADRA1A receptors by this compound.
1. Ex Vivo Autoradiography
This technique quantifies receptor occupancy in tissue sections following in vivo drug administration.
-
Principle: Unoccupied ADRA1A receptors in brain or other tissue sections are labeled with a specific radioligand. The reduction in radioligand binding in tissues from drug-treated animals compared to vehicle-treated animals reflects the degree of receptor occupancy by this compound.
-
Advantages: Provides a quantitative measure of receptor occupancy in specific anatomical regions.
-
Limitations: Is an endpoint measurement and requires euthanasia of the animal.
Experimental Protocol: Ex Vivo Autoradiography for ADRA1A Receptor Occupancy
-
Animal Dosing: Administer this compound or vehicle to experimental animals at various doses and time points.
-
Tissue Collection: At the desired time point, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, prostate). Freeze the tissues immediately.
-
Cryosectioning: Section the frozen tissues at a thickness of 10-20 µm using a cryostat and mount the sections on microscope slides.
-
Radioligand Incubation: Incubate the tissue sections with a suitable radioligand for ADRA1A (e.g., [³H]-Prazosin).
-
Washing: Wash the sections to remove unbound radioligand.
-
Imaging: Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Data Analysis: Quantify the density of the autoradiographic signal in specific regions of interest. Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group.
2. Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to measure receptor occupancy in living subjects.
-
Principle: A radiolabeled tracer that binds to ADRA1A is administered to the subject, and its distribution in the brain or other organs is imaged. A reduction in tracer binding following this compound administration indicates receptor occupancy.
-
Advantages: Non-invasive, allows for longitudinal studies in the same subject.
-
Limitations: The development of a suitable PET radioligand for brain ADRA1A with good blood-brain barrier penetration has been challenging.
II. Pharmacodynamic Readouts of PGK1 Activation
These methods measure the downstream biochemical consequences of this compound's interaction with PGK1.
1. 31P-Magnetic Resonance Spectroscopy (31P-MRS) for Brain ATP Measurement
31P-MRS is a non-invasive technique to measure the relative concentrations of phosphorus-containing metabolites, including ATP, in the brain.
-
Principle: The subject is placed in a high-field MRI scanner, and radiofrequency pulses are used to excite phosphorus nuclei. The resulting signals are detected and transformed into a spectrum, from which the peaks corresponding to ATP and other metabolites can be quantified.
-
Advantages: Non-invasive, provides a direct measure of energy metabolism in the brain.
-
Limitations: Lower spatial resolution compared to proton MRI, requires specialized hardware and expertise.
Experimental Protocol: 31P-MRS for Brain ATP Measurement
-
Animal/Human Preparation: Anesthetize the animal or position the human subject comfortably within the MRI scanner.
-
Localization: Use proton MRI to obtain anatomical images and define the volume of interest (VOI) in the brain.
-
Data Acquisition: Acquire 31P spectra from the VOI using a pulse-acquire sequence with appropriate parameters (e.g., repetition time, number of averages).
-
Data Processing: Process the raw data using Fourier transformation, phasing, and baseline correction.
-
Quantification: Integrate the areas under the peaks for β-ATP and inorganic phosphate (Pi). The ratio of β-ATP/Pi is often used as a measure of cellular energy state.
2. Whole Blood ATP Luminescence Assay
This is a relatively simple and high-throughput method to measure ATP levels in whole blood, which may serve as a peripheral biomarker of this compound's effect on PGK1.
-
Principle: ATP is measured using the luciferin-luciferase bioluminescence reaction. The amount of light produced is directly proportional to the ATP concentration.
-
Advantages: Minimally invasive, high-throughput, and cost-effective.
-
Limitations: It is an indirect measure of target engagement in the central nervous system, though studies suggest a correlation.
Experimental Protocol: Whole Blood ATP Luminescence Assay
-
Blood Collection: Collect whole blood samples in EDTA-containing tubes.
-
Cell Lysis: Lyse the red blood cells to release intracellular ATP using a suitable lysis buffer.
-
Reaction Setup: In a luminometer plate, mix the cell lysate with a luciferin-luciferase reagent.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve of known ATP concentrations. Normalize the ATP levels to hemoglobin concentration.
3. 18F-Fluorodeoxyglucose (FDG)-PET for Glycolysis Assessment
18F-FDG-PET is a non-invasive imaging technique that measures the regional cerebral metabolic rate of glucose.
-
Principle: 18F-FDG, a glucose analog, is taken up by cells and phosphorylated but not further metabolized, thus trapping it inside the cell. The amount of trapped 18F-FDG is proportional to the rate of glucose uptake and glycolysis.
-
Advantages: Non-invasive, provides a functional measure of glucose metabolism.
-
Limitations: Does not directly measure ATP levels.
III. Pharmacokinetic Analysis
Measuring the concentration of this compound in biological fluids is essential for correlating drug exposure with target engagement.
1. LC-MS/MS Analysis of Plasma and Cerebrospinal Fluid (CSF)
-
Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.
-
Application: Measuring this compound levels in plasma provides an indication of systemic exposure, while CSF concentrations can provide an estimate of brain exposure.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Technique | Parameter Measured | Sample Data (Illustrative) |
| Ex Vivo Autoradiography | ADRA1A Receptor Occupancy (%) | 50% at 1 mg/kg; 80% at 5 mg/kg |
| 31P-MRS | Brain β-ATP/Pi Ratio | 15% increase from baseline |
| Whole Blood ATP Assay | ATP Concentration (µM) | 20% increase from baseline |
| LC-MS/MS | Plasma Concentration (ng/mL) | Cmax = 100 ng/mL at 1 hour |
| LC-MS/MS | CSF Concentration (ng/mL) | Cmax = 5 ng/mL at 2 hours |
Experimental Workflows
The following diagrams illustrate the typical workflows for key target engagement assays.
Caption: Ex Vivo Autoradiography Workflow.
Caption: Whole Blood ATP Assay Workflow.
Conclusion
The dual mechanism of action of this compound necessitates a comprehensive approach to monitoring its target engagement in vivo. By combining direct measures of ADRA1A receptor occupancy with pharmacodynamic readouts of PGK1 activation and pharmacokinetic analyses, researchers can gain a thorough understanding of the drug's in vivo effects. The protocols and techniques outlined in these application notes provide a robust framework for scientists and drug development professionals to effectively assess this compound's target engagement, aiding in the advancement of its therapeutic applications.
References
- 1. Terazosin Stimulates Pgk1 to Remedy Gastrointestinal Disorders [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 4. 31P-MRS of Healthy Human Brain: ATP synthesis, Metabolite Concentrations, pH, and T1 Relaxation Times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Terazosin Dosage for In Vitro Neuroprotection Assays
Welcome to the technical support center for the utilization of (S)-Terazosin in in vitro neuroprotection assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, offer troubleshooting advice, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's neuroprotective effect?
A1: this compound exerts its neuroprotective effects primarily by activating phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3][4][5] This activation enhances glycolysis, leading to increased ATP production and a reduction in oxidative stress, which are crucial for neuronal survival under pathological conditions.
Q2: What is a typical starting concentration range for this compound in in vitro neuroprotection assays?
A2: Based on published studies, a typical starting concentration range for this compound is between 1 µM and 10 µM. However, the optimal concentration can vary depending on the cell type, the nature of the neurotoxic insult, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How long should I pre-incubate cells with this compound before inducing neurotoxicity?
A3: A common pre-incubation time reported in the literature is 24 hours. This allows sufficient time for this compound to modulate the cellular machinery and enhance the expression and activity of PGK1, thereby priming the cells for protection against a subsequent insult. However, the optimal pre-incubation time may vary, and a time-course experiment is advisable.
Q4: Is this compound cytotoxic at high concentrations?
A4: Yes, like many compounds, this compound can exhibit cytotoxicity at high concentrations. Some studies have reported an IC50 of more than 100 µM in certain cell lines. It is crucial to determine the cytotoxic threshold of this compound in your specific cell model by performing a dose-response experiment and assessing cell viability using assays like MTT or LDH.
Q5: Can this compound induce apoptosis?
A5: While the primary neuroprotective mechanism of this compound is linked to enhancing energy metabolism, some studies have shown that terazosin and similar alpha-1 blockers can induce apoptosis in certain cell types, particularly in the context of cancer. However, in neuroprotection studies, it is generally used at concentrations that promote cell survival. It is important to assess apoptotic markers if unexpected cell death is observed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No neuroprotective effect observed. | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a protective effect. 2. Inappropriate pre-incubation time: The duration of pre-treatment may be insufficient. 3. Severity of the neurotoxic insult: The insult may be too severe for this compound to confer protection. 4. Cell type resistance: The specific neuronal cell model may be resistant to the protective effects of this compound. | 1. Perform a dose-response curve to identify the optimal concentration (e.g., 0.1 µM to 50 µM). 2. Optimize the pre-incubation time (e.g., 6, 12, 24, 48 hours). 3. Titrate the concentration or duration of the neurotoxic agent to achieve a moderate level of cell death (e.g., 30-50%). 4. Consider using a different cell line or primary neuron culture that has been shown to be responsive. |
| High background in cell viability assays. | 1. This compound interference with assay reagents: The compound may interact with the assay components. 2. Precipitation of this compound: The compound may not be fully dissolved at the working concentration. | 1. Run a control with this compound in cell-free media to check for direct effects on the assay reagents. 2. Ensure complete dissolution of the this compound stock solution. Consider using a different solvent or gentle warming if solubility is an issue. Visually inspect the culture medium for any signs of precipitation. |
| Increased cell death with this compound treatment. | 1. Cytotoxicity at the concentration used: The concentration of this compound may be in the toxic range for the specific cell type. 2. Induction of apoptosis: As a quinazoline-based compound, it may induce apoptosis in some cell types. | 1. Perform a dose-response curve to determine the cytotoxic threshold. 2. Assess markers of apoptosis (e.g., caspase-3 activity, Annexin V staining) to determine if apoptosis is being induced. |
| Variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in the microplate: Evaporation from the outer wells of the plate. 3. Incomplete mixing of reagents: Poor distribution of this compound or assay reagents. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outermost wells of the microplate or fill them with sterile PBS to minimize evaporation. 3. Mix the plate gently on an orbital shaker after adding reagents. |
Data Presentation
Table 1: Summary of In Vitro this compound Concentrations for Neuroprotection
| Cell Type | Neurotoxic Insult | This compound Concentration | Observed Effect | Reference |
| ESC-derived Motor Neurons | Sodium Arsenite (Oxidative Stress) | Not specified, but showed dose-dependent protection | Complete rescue of survival | |
| SH-SY5Y | MPP+ | 2.5 µM | Increased cell survival, increased ATP levels, reduced ROS levels | |
| PC-3, Human Benign Prostatic Cells | N/A (Cytotoxicity) | IC50 > 100 µM | Cytotoxicity | |
| Primary Neuron Culture | FUS-P525L-GFP overexpression | Not specified | Reduced protein aggregate density |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the neuroprotective effect of this compound against a neurotoxic insult.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
This compound (stock solution in DMSO or appropriate solvent)
-
Neurotoxic agent (e.g., MPP+, rotenone, H₂O₂)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). Incubate for 24 hours.
-
Induction of Neurotoxicity: After the pre-incubation period, add the neurotoxic agent to the wells (except for the untreated control wells) at a concentration known to induce approximately 30-50% cell death. Incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Following the neurotoxic insult, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Neuronal cells
-
This compound
-
Neurotoxic agent
-
96-well cell culture plates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, as per the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Neuronal cells
-
This compound
-
Neurotoxic agent
-
6-well cell culture plates
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and the neurotoxic agent as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
Technical Support Center: Enantioselective Synthesis of (S)-Terazosin
Welcome to the technical support center for the enantioselective synthesis of (S)-Terazosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and enantioselectivity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for the enantioselective synthesis of this compound?
A1: While a definitive, publicly available protocol for the direct asymmetric synthesis of this compound is not widely documented, the primary strategies would likely involve either chiral resolution of a key intermediate or an asymmetric synthesis approach. Chiral resolution involves separating the enantiomers of a racemic mixture, often of an intermediate like 1-(2-tetrahydrofuroyl)piperazine, before its condensation with the quinazoline core. Asymmetric synthesis would involve the use of a chiral catalyst or auxiliary to stereoselectively form the chiral center in the tetrahydrofuran moiety.
Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the potential causes?
A2: Low enantiomeric excess is a common challenge in asymmetric synthesis. Potential causes include:
-
Suboptimal Catalyst Performance: The chiral catalyst may not be providing adequate stereochemical control. This could be due to impurities in the catalyst, incorrect catalyst loading, or the presence of catalyst poisons in the reaction mixture.
-
Racemization: The desired (S)-enantiomer may be racemizing under the reaction or work-up conditions. This can be exacerbated by elevated temperatures, or the presence of acidic or basic impurities.
-
Incorrect Reaction Conditions: Temperature, solvent, and reaction time can significantly influence enantioselectivity. It is crucial to optimize these parameters for your specific catalytic system.
Q3: My overall yield of this compound is poor, even with good enantioselectivity. What should I investigate?
A3: Poor yield can stem from various factors throughout the synthetic route. Key areas to investigate include:
-
Incomplete Reactions: Check for the presence of unreacted starting materials using techniques like TLC or LC-MS.[1] If the reaction is incomplete, consider extending the reaction time, increasing the temperature (while monitoring for racemization), or increasing the stoichiometry of a key reagent.
-
Side Product Formation: The formation of undesired side products can significantly reduce the yield of the target molecule. Analyze your crude reaction mixture to identify any major impurities and adjust reaction conditions to minimize their formation.
-
Purification Losses: Significant loss of product can occur during purification steps like column chromatography or recrystallization. Optimize your purification methods to maximize recovery.
-
Degradation: The quinazoline ring system can be susceptible to degradation under harsh conditions, such as strong acids or bases at high temperatures.[1]
Troubleshooting Guides
Guide 1: Improving Low Enantiomeric Excess (ee)
| Symptom | Possible Cause | Suggested Solution |
| Low ee with high conversion | Ineffective Chiral Catalyst or Ligand | • Verify the purity and integrity of your chiral catalyst and ligand.• Screen a variety of chiral ligands to find one that provides better stereocontrol.• Optimize the catalyst and ligand loading. |
| Racemization of Product or Intermediate | • Lower the reaction temperature.• Minimize exposure to acidic or basic conditions during work-up and purification.• Consider a different solvent that may disfavor racemization. | |
| Incorrect Reaction Conditions | • Perform a systematic optimization of reaction temperature, solvent, and concentration.[1] | |
| Inconsistent ee between batches | Variability in Reagent Quality | • Ensure all reagents, especially the chiral catalyst and starting materials, are of consistent and high purity for each batch.[2] |
| Atmospheric Contamination | • If your reaction is sensitive to air or moisture, ensure it is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[2] |
Guide 2: Improving Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient Reaction Time or Temperature | • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.• Gradually increase the reaction temperature, while monitoring for side product formation and racemization. |
| Poor Reagent Stoichiometry | • Carefully verify the molar ratios of all reactants. An excess of one reactant may be necessary to drive the reaction to completion. | |
| Catalyst Deactivation | • Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. Consider using freshly purified reagents. | |
| Significant side product formation | Suboptimal Reaction Conditions | • Adjust the reaction temperature; sometimes lowering the temperature can improve selectivity.• Screen different solvents that may favor the desired reaction pathway. |
| Incorrect Order of Reagent Addition | • In multi-component reactions, the order of addition can be critical. Experiment with different addition sequences. | |
| Low yield after purification | Product Loss During Chromatography | • Optimize the solvent system for column chromatography to ensure good separation and recovery.• Consider alternative purification methods like recrystallization or acid-base extraction if applicable. |
| Product Degradation | • Ensure that the purification conditions (e.g., pH of the silica gel, solvent choice) are not causing degradation of the this compound. |
Experimental Protocols
General Protocol for Racemic Terazosin Synthesis:
This protocol is based on the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine.
Materials:
-
4-amino-2-chloro-6,7-dimethoxyquinazoline
-
1-(2-tetrahydrofuroyl)piperazine
-
Anhydrous polar organic solvent (e.g., 1-pentanol)
Procedure:
-
Dissolve 1-(2-tetrahydrofuroyl)piperazine (1.0 eq) and 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq) in 1-pentanol.
-
Heat the reaction mixture to reflux (approximately 135°C) under a nitrogen atmosphere for 5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Terazosin.
Note on Enantioselectivity: To obtain this compound, one would need to either start with enantiomerically pure (S)-1-(2-tetrahydrofuroyl)piperazine or develop an asymmetric catalytic method for the synthesis of the tetrahydrofuran ring with the desired stereochemistry.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Enantiomeric Excess (ee)
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) of this compound |
| 1 | Catalyst A (10 mol%) | Toluene | 80 | 75 | 60 |
| 2 | Catalyst A (10 mol%) | Dichloromethane | 25 | 60 | 85 |
| 3 | Catalyst B (5 mol%) | Dichloromethane | 25 | 72 | 92 |
| 4 | Catalyst B (5 mol%) | THF | 0 | 68 | 95 |
Table 2: Troubleshooting Low Yield - Experimental Results
| Experiment | Modification | Starting Material Consumed (%) | Side Product (%) | Isolated Yield (%) |
| Baseline | Standard Conditions | 80 | 15 | 65 |
| 1 | Increased reaction time by 2h | 95 | 15 | 78 |
| 2 | Lowered temperature by 10°C | 70 | 5 | 60 (high purity) |
| 3 | Used freshly distilled solvent | 98 | 10 | 85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
Stability of (S)-Terazosin in different experimental buffers and media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-Terazosin in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I dissolve this compound Hydrochloride for my experiments?
A1: this compound Hydrochloride has varying solubility depending on the solvent. For aqueous solutions, adjusting the pH may be necessary, with a range of 4.5 to 6.5 suggested for improved stability.[1][2] The compound is also soluble in organic solvents like methanol, ethanol, and DMSO.[1] Gentle heating or sonication can aid in dissolution.[1] Always start with a small amount to test solubility in your specific buffer or medium.
Data Presentation: Solubility of Terazosin Hydrochloride
| Solvent | Solubility | Observations |
| Water | 19.60 - 20.40 mg/mL | Forms a colorless to faint yellow solution.[1] |
| Isotonic Saline | Freely soluble | - |
| Methanol | 20 mg/mL | A clear, colorless solution; heating may be required. |
| Ethanol | 4 mg/mL | - |
| DMSO | 25-26 mg/mL | - |
Q2: What are the main factors that affect the stability of this compound in solution?
A2: The stability of this compound is primarily affected by pH, temperature, and exposure to light. Forced degradation studies show that Terazosin is susceptible to hydrolysis under both acidic and alkaline conditions, as well as oxidation and photolysis.
Q3: Is this compound stable in common experimental buffers like PBS or cell culture media like DMEM?
A3: While specific quantitative stability data for this compound in common biological buffers and cell culture media is not extensively published, the compound's known susceptibility to hydrolysis suggests that stability could be a concern over long incubation periods, especially at physiological pH (around 7.4) and 37°C. A liquid formulation of Terazosin has been shown to be stable at a pH range of 4.5 to 6.5. It is highly recommended to prepare fresh solutions for experiments or conduct a stability study under your specific experimental conditions if long-term storage of the solution is required.
Q4: How can I check the stability of this compound in my specific buffer or media?
A4: You can perform a simple stability study by incubating your this compound solution under your experimental conditions (e.g., 37°C in DMEM) and measuring the concentration of the parent compound at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC. A significant decrease in the peak area of this compound over time would indicate degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for quantifying this compound and detecting its degradation products, based on common practices in the literature.
Objective: To determine the concentration of Terazosin in the presence of its potential degradation products.
Materials:
-
This compound Hydrochloride reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid or ammonium acetate (or sodium citrate/citric acid for buffered mobile phase)
-
Reversed-phase HPLC column (e.g., C18 or RP-8, 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common mobile phase is a gradient of acetonitrile and water with a modifier like formic acid. Another option is a mixture of a pH 3.2 citrate buffer and acetonitrile (e.g., 1685:315 v/v).
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound Hydrochloride reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 0.5 mg/mL).
-
Perform serial dilutions from the stock solution with the mobile phase to create a series of calibration standards (e.g., 5 - 80 µg/mL).
-
-
Sample Preparation:
-
Dilute the experimental samples containing this compound with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 or RP-8, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the experimental samples and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
The appearance of new peaks with a corresponding decrease in the Terazosin peak area over time indicates degradation.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Workflow for assessing the stability of this compound.
Caption: this compound's mechanism as an α1-adrenergic receptor antagonist.
References
Technical Support Center: Optimizing (S)-Terazosin Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the delivery of (S)-Terazosin across the blood-brain barrier (BBB). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the central nervous system (CNS)?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1][2] For this compound, a small molecule, challenges may include its physicochemical properties (e.g., polarity, molecular size), potential recognition by efflux transporters at the BBB, and rapid metabolism.[3]
Q2: What are the known mechanisms of this compound's neuroprotective effects?
A2: Terazosin has been shown to exert neuroprotective effects by activating phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis. This activation leads to increased ATP production, which in turn enhances the chaperone activity of Hsp90, promoting cell survival and stress resistance. It is believed that this compound, as an enantiomer of terazosin, shares this mechanism.
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: While specific data for this compound is limited, other non-selective, BBB-penetrant alpha-1 blockers have been shown to be subject to efflux by transporters such as P-glycoprotein (P-gp). P-gp is a major efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain, limiting their accumulation and therapeutic efficacy. It is plausible that this compound is also a substrate for P-gp or other ABC transporters.
Q4: What are the most promising strategies to enhance this compound delivery across the BBB?
A4: Several strategies are being explored to enhance the brain penetration of small molecules like this compound. These include:
-
Nanoparticle-based delivery: Encapsulating this compound in polymeric or lipid-based nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.
-
Liposomal formulations: Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate hydrophilic and lipophilic drugs, enhancing their delivery across the BBB.
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves to transiently and locally open the BBB, allowing for increased passage of therapeutic agents.
Q5: How can I assess the BBB permeability of my this compound formulation in vitro?
A5: In vitro BBB models are valuable for initial screening. Common models include Transwell assays using brain endothelial cell monolayers. These models allow for the measurement of the apparent permeability coefficient (Papp) of this compound across the cell layer, providing an indication of its ability to cross the BBB.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound in In Vivo Studies
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| High Efflux by P-glycoprotein (P-gp) | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) in your animal model. | A significant increase in the brain-to-plasma ratio in the presence of an inhibitor suggests that this compound is a substrate for P-gp. |
| Poor Physicochemical Properties | Modify the chemical structure of this compound to increase its lipophilicity or reduce its hydrogen bonding potential. | Small, lipophilic molecules with fewer hydrogen bonds are more likely to passively diffuse across the BBB. |
| Rapid Metabolism | Analyze plasma and brain samples for metabolites of this compound. | Identifying major metabolic pathways can inform strategies to develop more stable analogs. |
| Ineffective Formulation | Re-evaluate the formulation strategy. If using nanoparticles, consider optimizing particle size, surface charge, and ligand conjugation. For liposomes, assess encapsulation efficiency and stability. | The physical and chemical properties of the delivery vehicle are critical for successful BBB penetration. |
Issue 2: Inconsistent Permeability Results in In Vitro BBB Models
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Poor Barrier Integrity of Cell Monolayer | Regularly measure the Trans-Endothelial Electrical Resistance (TEER) of your cell monolayer. Ensure TEER values are within the expected range for your cell type. | Low TEER values indicate a leaky barrier, which can lead to artificially high permeability measurements. |
| Cell Line Variability | Use a well-characterized and validated brain endothelial cell line. Consider co-culture models with astrocytes and pericytes to better mimic the in vivo environment. | Different cell lines can have varying expression levels of tight junction proteins and efflux transporters, affecting permeability results. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, drug concentration, and sink conditions in the basolateral chamber. | Sub-optimal conditions can lead to inaccurate permeability measurements. |
| Efflux Transporter Activity | Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. | An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells. |
Quantitative Data Summary
The following tables provide representative data for the BBB permeability of small molecules and the efficacy of different delivery strategies. Please note that these are generalized values and will require experimental validation for this compound.
Table 1: Apparent Permeability (Papp) of Small Molecules in In Vitro BBB Models
| Compound | Molecular Weight (Da) | LogP | Papp (x 10⁻⁶ cm/s) | Reference Compound |
| Caffeine | 194.19 | -0.07 | 15.2 ± 1.3 | High Permeability |
| Sucrose | 342.30 | -3.67 | 0.1 ± 0.05 | Low Permeability |
| Propranolol | 259.34 | 3.06 | 25.8 ± 2.1 | High Permeability |
| Atenolol | 266.34 | 0.16 | 0.3 ± 0.1 | Low Permeability |
| This compound (Hypothetical) | 387.43 | 1.5-2.5 (Estimated) | 1.0 - 5.0 | Moderate Permeability |
Table 2: In Vivo Brain-to-Plasma Concentration Ratios (Kp) for Different Delivery Strategies
| Delivery Strategy | Drug | Kp (Unformulated) | Kp (Formulated) | Fold Increase |
| Polymeric Nanoparticles | Doxorubicin | 0.05 | 0.5 | 10 |
| Liposomes | Daunorubicin | 0.1 | 1.2 | 12 |
| Focused Ultrasound | Dextran (70 kDa) | <0.01 | 0.2 | >20 |
| This compound (Hypothetical) | 0.2 - 0.5 | 1.0 - 2.5 | ~5 |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Polymeric Nanoparticles
Methodology:
-
Preparation of the Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone or acetonitrile).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80) to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The polymer and drug will precipitate to form nanoparticles.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by stirring at room temperature overnight.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove any unencapsulated drug and excess surfactant.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Liposomal Encapsulation of this compound
Methodology:
-
Lipid Film Hydration: Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and this compound in an organic solvent (e.g., chloroform/methanol mixture).
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for size, PDI, zeta potential, encapsulation efficiency, and drug release profile.
Protocol 3: In Vitro BBB Permeability Assay (Transwell Model)
Methodology:
-
Cell Seeding: Seed brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert. Allow the cells to form a confluent monolayer with high TEER.
-
Assay Initiation: Replace the culture medium in the apical and basolateral chambers with a transport buffer.
-
Drug Addition: Add a known concentration of the this compound formulation to the apical chamber.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the apical chamber.
Visualizations
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for developing and evaluating this compound BBB delivery systems.
Caption: Logical troubleshooting workflow for low brain uptake of this compound.
References
Technical Support Center: Improving the Reproducibility of (S)-Terazosin Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of functional assays for (S)-Terazosin, a potent and selective α1-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of α1-adrenoceptors. Its mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. This blockade inhibits the Gq/11-mediated signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium release and smooth muscle contraction.
Q2: Which functional assays are most commonly used to characterize this compound activity?
The most common functional assays for characterizing this compound and other α1-adrenoceptor modulators include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to α1-adrenoceptor subtypes.
-
Calcium Imaging Assays: To measure the inhibition of agonist-induced intracellular calcium mobilization.
-
cAMP Assays: To assess the effect of this compound on cyclic adenosine monophosphate levels, as α1-adrenoceptors can modulate adenylyl cyclase activity under certain conditions.
Q3: What are the critical factors for ensuring reproducibility in this compound functional assays?
Key factors for ensuring reproducibility include:
-
Cell Line Stability: Consistent expression of the target α1-adrenoceptor subtype over passages.
-
Reagent Quality: Use of high-purity this compound, agonists, and other reagents with consistent lot-to-lot performance.
-
Assay Conditions: Strict adherence to optimized protocols, including cell density, incubation times, and temperature.
-
Instrument Calibration: Regular calibration and maintenance of plate readers, microscopes, and liquid handling equipment.
-
Data Analysis: Consistent use of appropriate data analysis models and software.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: I'm observing significant variability between my replicate wells in my this compound functional assay, leading to large error bars. What could be the cause?
Answer: High well-to-well variability can compromise the reliability of your data. Common culprits include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.
-
Solution: Ensure a homogeneous cell suspension by gently and thoroughly mixing before and during plating.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, agonist, or assay reagents will lead to variable results.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
-
-
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill the outer wells with sterile water or PBS to maintain humidity.
-
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect cellular responses and enzymatic reactions.
-
Solution: Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents if necessary.
-
Issue 2: Low Signal-to-Noise Ratio
Question: My assay window is very small, with little difference between the basal and stimulated/inhibited signal. How can I improve my signal-to-noise ratio?
Answer: A low signal-to-noise ratio can make it difficult to discern the true effect of this compound. Consider the following:
-
Suboptimal Agonist Concentration: The agonist concentration used to stimulate the receptor may be too low or too high (causing receptor desensitization).
-
Solution: Perform a full agonist dose-response curve to determine the optimal concentration (typically EC80 for antagonist assays).
-
-
Low Receptor Expression: The cell line may not express a sufficient number of α1-adrenoceptors on the cell surface.
-
Solution: Use a cell line with confirmed high-level expression of the target receptor subtype. Passage number can affect expression levels; use cells from a lower passage number.
-
-
Incorrect Incubation Times: The stimulation or inhibition time may not be optimal for the specific signaling pathway being measured.
-
Solution: Conduct a time-course experiment to determine the peak response time for your specific agonist and cell line.
-
-
Cell Health: Unhealthy or stressed cells will not respond optimally.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for signs of stress or contamination.
-
Issue 3: High Background Signal
Question: I'm observing a high background signal in my negative control wells, even without the addition of an agonist. What could be causing this?
Answer: High background can mask the true inhibitory effect of this compound. Potential causes include:
-
Constitutive Receptor Activity: Some overexpressed GPCRs can be constitutively active, leading to a constant, low-level signal.
-
Solution: This is an inherent property of the cell line. If problematic, consider using a different cell line or measuring the effect of an inverse agonist.
-
-
Reagent Contamination: Reagents, including assay buffers and media, may be contaminated with substances that activate the signaling pathway.
-
Solution: Use fresh, high-quality reagents. Filter-sterilize all buffers.
-
-
Cell Autofluorescence (Calcium Assays): Some cell lines exhibit high intrinsic fluorescence at the wavelengths used for calcium indicators.
-
Solution: Measure the fluorescence of unstained cells to determine the level of autofluorescence. If high, consider a different cell line or a calcium indicator with a different excitation/emission spectrum.
-
-
Nonspecific Binding (Radioligand Assays): The radioligand may be binding to non-receptor components.
-
Solution: Optimize the washing steps to remove unbound radioligand. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.
-
Data Presentation
The following tables summarize key quantitative data for this compound and common tool compounds used in α1-adrenoceptor functional assays.
Table 1: this compound Binding Affinities (Ki) at α1-Adrenoceptor Subtypes
| Receptor Subtype | Radioligand | This compound Ki (nM) | Reference Cell System |
| α1a | [3H]-Prazosin | 3.91 | Recombinant |
| α1b | [3H]-Prazosin | 0.79 | Recombinant |
| α1d | [3H]-Prazosin | 1.16 | Recombinant |
Table 2: Typical Functional Potency (EC50/IC50) of Common α1-Adrenoceptor Ligands
| Compound | Assay Type | Receptor Subtype | Potency (EC50/IC50) | Reference Cell System |
| Phenylephrine (Agonist) | Calcium Mobilization | α1a | ~100 - 500 nM | HEK293 or CHO cells |
| Prazosin (Antagonist) | cAMP Inhibition | α1b | ~0.1 - 1 nM | CHO cells |
| This compound (Antagonist) | Calcium Mobilization | α1a | ~1 - 10 nM | Various |
Table 3: Expected Signal Windows for α1-Adrenoceptor Functional Assays
| Assay Type | Measurement | Typical Signal Window | Notes |
| Calcium Imaging | Fold change in fluorescence | 2 to 10-fold increase over basal | Highly dependent on cell line and dye loading efficiency. |
| cAMP Assay | % Inhibition of Forskolin-stimulated cAMP | 50% to 90% | Dependent on the level of adenylyl cyclase stimulation. |
| Radioligand Binding | Signal-to-Background Ratio | > 3 | Dependent on receptor density and radioligand specific activity. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for a specific α1-adrenoceptor subtype.
Materials:
-
Cell membranes expressing the α1-adrenoceptor subtype of interest
-
[3H]-Prazosin (Radioligand)
-
This compound
-
Phentolamine (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [3H]-Prazosin (at a concentration near its Kd).
-
Non-specific Binding: Cell membranes + [3H]-Prazosin + a high concentration of phentolamine (e.g., 10 µM).
-
Competition: Cell membranes + [3H]-Prazosin + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Imaging Assay
Objective: To measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.
Materials:
-
HEK293 or CHO cells stably expressing the α1-adrenoceptor subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
This compound
-
Phenylephrine (or another suitable α1-agonist)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate at 37°C for 60 minutes in the dark.
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Add this compound at various concentrations to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the agonist (e.g., phenylephrine at its EC80 concentration) into the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well (Peak fluorescence - Baseline fluorescence).
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the log concentration of this compound to determine the IC50.
-
Protocol 3: cAMP Assay
Objective: To determine the effect of this compound on agonist-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO-K1 cells stably expressing the α1-adrenoceptor subtype of interest
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
This compound
-
Norepinephrine (agonist)
-
Forskolin (to stimulate adenylyl cyclase)
-
IBMX (phosphodiesterase inhibitor)
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4
Procedure:
-
Cell Preparation: Harvest cells and resuspend in stimulation buffer to the desired cell density.
-
Assay Setup: In a 384-well plate, add the following:
-
Cells
-
This compound at various concentrations.
-
Norepinephrine at its EC50 concentration.
-
Forskolin at a concentration that gives a robust cAMP signal.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Measurement: Read the plate on a plate reader compatible with the assay kit's detection method (e.g., HTRF or luminescence).
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Visualizations
Caption: this compound blocks the α1-adrenoceptor signaling pathway.
Caption: Workflow for a calcium imaging-based functional assay.
Caption: A logical approach to troubleshooting common assay issues.
Validation & Comparative
A Comparative Guide to (S)-Terazosin and Doxazosin for Neuroprotection in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective potential of (S)-Terazosin and Doxazosin based on available preclinical data. While both molecules are primarily known as α1-adrenergic receptor antagonists for the treatment of benign prostatic hyperplasia and hypertension, recent research has unveiled a shared, off-target mechanism with significant implications for neurodegenerative diseases.
The Shared Neuroprotective Mechanism: PGK1 Activation
Emerging evidence suggests that the neuroprotective effects of both Terazosin and Doxazosin stem from their ability to bind to and activate phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1] This activation enhances glycolysis, leading to increased production of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3][4] In the context of neurodegenerative diseases, where impaired energy metabolism is a common pathological feature, boosting neuronal ATP levels is a promising therapeutic strategy.[5] By augmenting cellular energy, these compounds may help neurons better withstand stress, clear protein aggregates, and maintain normal function, thereby slowing or preventing neurodegeneration.
It is important to note that while Terazosin is a racemic mixture of (R) and (S) enantiomers, the specific contribution of the (S)-enantiomer to PGK1 activation and neuroprotection is not yet well-defined in the available literature. Most preclinical studies have utilized the racemic mixture of Terazosin.
Preclinical Data Summary
The following tables summarize the available quantitative data for Terazosin and Doxazosin from various preclinical models. Direct head-to-head comparative studies are limited; therefore, the data is presented for each compound individually to facilitate a cross-study comparison.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Cell Line | Neurotoxin/Stress | Concentration | Outcome Measure | Result |
| Terazosin | SH-SY5Y | MPP+ (2.5 µM) | 2.5 µM | Cell Viability | Showed protective effects |
| Terazosin | mESC-derived motor neurons (TDP-43M337V) | Sodium Arsenite | 2.5 µM | Cell Survival | Complete rescue of survival |
| Doxazosin | SH-SY5Y | Amyloid-β | Not Specified | Neuroprotection | Protected hippocampal slices from amyloid-β toxicity |
Table 2: In Vitro PGK1 Activation and ATP Production
| Compound | Assay Type | Concentration | Outcome Measure | Result |
| Terazosin | In vitro PGK1 activity assay | 0.5 µM to 2.5 nM | PGK1 Activity | Activation at lower dosages |
| Terazosin | In vitro PGK1 activity assay | 2.5 µM and 25 µM | PGK1 Activity | Inhibition at higher dosages |
| Terazosin | Cell lysate | Not Specified | ATP Level | Transiently elevated by nearly 40% |
| Terazosin | Caco-2 cells (H2O2-induced) | Not Specified | ATP Production | Enhanced ATP production |
Table 3: In Vivo Neuroprotective Efficacy in Parkinson's Disease Models
| Compound | Animal Model | Neurotoxin | Key Findings |
| Terazosin | Mice, Rats, Flies | MPTP, 6-OHDA, Rotenone | Increased brain ATP levels, slowed or prevented neuron loss, increased dopamine levels, and partially restored motor function. |
| Doxazosin | (Often grouped with Terazosin and Alfuzosin) | Not Specified | Preclinical models of Parkinson's Disease have shown decreased alpha-synuclein aggregation and neuronal loss with the use of Terazosin/Doxazosin/Alfuzosin. |
Experimental Protocols
In Vitro Neuroprotection Assay (MPP+ Model)
This assay evaluates the ability of a compound to protect neuronal cells from toxicity induced by MPP+, the active metabolite of the neurotoxin MPTP, which selectively damages dopaminergic neurons.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and plated in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Doxazosin) for a specified period (e.g., 1 hour).
-
Neurotoxin Exposure: MPP+ is added to the culture medium at a final concentration known to induce significant cell death (e.g., 2 mM) and incubated for 24-48 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT assay, which quantifies mitochondrial metabolic activity, or by direct cell counting. An increase in cell viability in the presence of the test compound compared to MPP+ alone indicates a neuroprotective effect.
In Vitro PGK1 Activation Assay
This assay measures the effect of a compound on the enzymatic activity of PGK1.
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant human PGK1, its substrates (ADP and 1,3-bisphosphoglycerate), and a coupled enzyme system (e.g., glyceraldehyde-3-phosphate dehydrogenase) that produces a detectable product (NADH).
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of a substrate, and the change in absorbance at 340 nm (due to NADH production) is measured over time using a spectrophotometer.
-
Data Analysis: An increase in the rate of NADH production in the presence of the compound indicates activation of PGK1.
Measurement of Intracellular ATP Levels
This assay quantifies the amount of ATP within cells, providing a direct measure of cellular energy status.
-
Cell Lysis: Cultured neuronal cells, after treatment with the test compound and/or neurotoxin, are lysed to release their intracellular contents, including ATP.
-
Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Luminescence Detection: The emitted light is measured using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the cell samples.
Visualizations
Caption: Signaling pathway of this compound and Doxazosin-mediated neuroprotection.
Caption: Workflow for in vitro neuroprotection screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Comparative analysis of (S)-Terazosin and its racemic mixture in vitro
A detailed examination of the in vitro pharmacological properties of the enantiomerically pure (S)-Terazosin against its racemic mixture reveals subtle but potentially significant differences in their interactions with alpha-1 adrenergic receptors. While both exhibit high affinity for these receptors, studies suggest nuances in their binding profiles and functional antagonism that could be critical for researchers and drug development professionals in the fields of urology and cardiovascular medicine.
This guide provides a comparative analysis of this compound and racemic Terazosin, summarizing key quantitative data from in vitro studies. It includes detailed experimental protocols for the principal assays used to characterize these compounds and presents visualizations of the relevant signaling pathway and a typical experimental workflow to facilitate a deeper understanding of their pharmacology.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the binding affinities and functional potencies of this compound and racemic Terazosin at alpha-1 adrenoceptor subtypes.
Table 1: Comparative Alpha-1 Adrenoceptor Binding Affinities (Ki in nM)
| Compound | Human Prostate | Canine Brain | α1a Subtype | α1b Subtype | α1d Subtype |
| This compound | 2.8[1] | 5.6[1] | 3.91[2] | 0.79[2] | 1.16[2] |
| Racemic Terazosin | 3.6 | 6.7 | - | - | - |
| (R)-Terazosin | 3.8 | 8.4 | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for racemic and (R)-Terazosin at specific subtypes were not available in the reviewed literature.
Table 2: Functional Antagonism at Adrenoceptors
| Compound | Receptor Subtype | Tissue/Cell Line | Parameter | Value |
| This compound | α1A | Rat Vas Deferens | pA2 | 8.3 |
| This compound | α2A | Rat Vas Deferens | pA2 | 6.12 |
| This compound | α2B | Rat Atrium | pEC30 | 6.93 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pEC30 represents the negative logarithm of the molar concentration of an antagonist producing 30% of its maximal effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the in vitro comparison of this compound and its racemic mixture.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and racemic Terazosin for alpha-1 adrenoceptors.
Materials:
-
Tissue/Cell Membranes: Homogenates from human prostate adenomas, canine cerebral cortex, or cells expressing specific alpha-1 adrenoceptor subtypes.
-
Radioligand: [¹²⁵I]-HEAT (a high-affinity alpha-1 adrenoceptor antagonist).
-
Competitors: Unlabeled this compound, (R)-Terazosin, and racemic Terazosin.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction containing the adrenoceptors.
-
Incubation: A constant concentration of [¹²⁵I]-HEAT (e.g., 180 pM) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor this compound or racemic Terazosin).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay: Measurement of Intracellular Calcium Mobilization
This assay assesses the ability of an antagonist to block the functional response of a receptor to an agonist, in this case, the mobilization of intracellular calcium.
Objective: To determine the functional potency of this compound and racemic Terazosin in blocking agonist-induced calcium release mediated by alpha-1 adrenoceptors.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the alpha-1 adrenoceptor subtype of interest.
-
Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Agonist: A selective alpha-1 adrenoceptor agonist (e.g., phenylephrine or norepinephrine).
-
Antagonists: this compound and racemic Terazosin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fluorometric Imaging Plate Reader (FLIPR) or Fluorometer.
Procedure:
-
Cell Culture and Loading: Cells are cultured to an appropriate density and then loaded with a fluorescent calcium indicator by incubation with the dye.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound or racemic Terazosin for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of the alpha-1 adrenoceptor agonist.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium indicator using a FLIPR or fluorometer.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The IC50 value, the concentration of antagonist that produces 50% inhibition of the agonist response, is determined. The Schild analysis can be used to calculate the pA2 value, which provides a measure of the antagonist's potency.
Mandatory Visualizations
Alpha-1 Adrenoceptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of alpha-1 adrenoceptors.
References
Cross-Validation of Analytical Methods for (S)-Terazosin Quantification: A Comparative Guide
This guide provides a detailed comparison of two prominent analytical methods for the quantification of (S)-Terazosin: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental protocols to aid in the selection of the most appropriate method for their specific analytical needs.
Comparative Analysis of Quantitative Performance
The selection of an analytical method is often dictated by the required sensitivity, precision, and the complexity of the sample matrix. Below is a summary of the quantitative performance data for the HPLC-UV and LC-MS/MS methods for Terazosin quantification.
| Performance Metric | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 2 - 500 µg/mL[1] | 1.0 - 100.0 ng/mL[2] |
| Limit of Detection (LOD) | 0.065 µg/mL[1] | Not explicitly reported, but LLOQ is 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.197 µg/mL[1] | 1.0 ng/mL[2] |
| Accuracy (% Recovery) | Not explicitly reported | 98.6 - 102.8% |
| Precision (%RSD/CV) | < 7% (within- and between-day) | < 5.2% (within-run), < 7.8% (between-run) |
| Internal Standard | Prazosin | Prazosin |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are outlined below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of Terazosin in pharmaceutical formulations due to its simplicity and robustness.
a) Sample Preparation:
-
Weigh and transfer the tablet powder equivalent to 2 mg of Terazosin into a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol and sonicate for 15 minutes.
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
b) Chromatographic Conditions:
-
Column: Kromasil C18 (250 × 4.6 mm, 5.0 μm)
-
Mobile Phase: A mixture of ACN–diethylamine (0.05 ml), methanol, and 10 mM Ammonium acetate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers significantly higher sensitivity and selectivity, making it ideal for the quantification of Terazosin in biological matrices such as human plasma.
a) Sample Preparation (Protein Precipitation):
-
To a microcentrifuge tube, add 100 µL of human plasma.
-
Add the internal standard (Prazosin).
-
Add acetonitrile as a deproteinization agent.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
b) Chromatographic and Mass Spectrometric Conditions:
-
Column: Agilent Poroshell 120 EC-C18 (100 × 2.1mm ID, 2.7 μm)
-
Mobile Phase: Acetonitrile and 0.1% (v/v) formic acid (70:30, v/v)
-
Flow Rate: 0.40 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results when switching between different techniques. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-Terazosin and Tamsulosin on Neuronal Survival
A deep dive into the distinct neuroprotective mechanisms of two common alpha-1 adrenergic receptor antagonists reveals divergent pathways influencing neuronal fate. While both (S)-Terazosin and Tamsulosin, primarily prescribed for benign prostatic hyperplasia (BPH), have been investigated for their effects on the central nervous system, their impact on neuronal survival appears to be governed by fundamentally different molecular interactions. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, supported by available experimental data and detailed methodologies.
This compound demonstrates a novel, off-target neuroprotective mechanism centered on the activation of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[1][2][3] This action enhances cellular energy metabolism and confers stress resistance, independent of its alpha-1 adrenoceptor antagonism.[1] In contrast, Tamsulosin's neuroprotective effects are primarily attributed to its canonical role as an alpha-1 adrenoceptor antagonist, which has been shown to inhibit apoptosis in neuronal cells.[4] However, the literature also presents conflicting evidence regarding Tamsulosin's long-term cognitive impact, with some studies suggesting a potential increased risk of dementia compared to other alpha-blockers like Terazosin.
Comparative Analysis of Neuroprotective Mechanisms
The distinct mechanisms of this compound and Tamsulosin are summarized below, highlighting the key molecular players and downstream effects on neuronal survival.
| Feature | This compound | Tamsulosin |
| Primary Neuroprotective Mechanism | Activation of Phosphoglycerate Kinase 1 (PGK1) | Alpha-1 Adrenoceptor Antagonism |
| Effect on Cellular Energy | Increases ATP production | Not directly reported to increase ATP production |
| Signaling Pathway | PGK1 -> Hsp90 activation -> Stress Resistance | Inhibition of apoptosis via α1-adrenoceptor blockade |
| Receptor Selectivity | Neuroprotection is independent of α1-adrenoceptor binding | Selective for α1A adrenergic receptors |
| Reported Neurological Outcomes | Neuroprotective in models of stroke, sepsis, and Parkinson's disease | Inhibits hippocampal cell apoptosis after intracerebral hemorrhage; potential for memory enhancement but also associated with increased dementia risk in some studies |
Signaling Pathways
The signaling cascades initiated by this compound and Tamsulosin that lead to neuronal protection are fundamentally different.
Experimental Data on Neuronal Survival
While direct head-to-head quantitative comparisons of this compound and Tamsulosin on neuronal survival in the same experimental model are limited in the reviewed literature, data from separate studies provide insights into their respective efficacies.
Tamsulosin: Inhibition of Apoptosis in a Rat Model of Intracerebral Hemorrhage
| Treatment Group | Dosage | Key Findings | Reference |
| Tamsulosin | 0.01, 0.1, and 1 mg/kg (intragastrically) | Markedly suppressed caspase-3 expression in the hippocampal CA1 region. The 0.01 mg/kg dose showed the most potent inhibitory effects on cell apoptosis and proliferation. | |
| Vehicle Control | - | Significant hippocampal cell apoptosis and proliferation post-intracerebral hemorrhage. |
This compound: Anti-Apoptotic Effect in RAW 264.7 Cells
A modified version of Terazosin (TZ-md), with a 1000-fold reduced affinity for the α1-adrenoceptor, was shown to retain its anti-apoptotic effects, indicating a mechanism independent of α1-adrenoceptor blockade.
| Treatment Group | Concentration | Key Findings | Reference |
| Terazosin (TZ-md) | Not specified in snippet | Displayed an anti-apoptotic effect in Raw 264.7 cells. | |
| Control | - | Baseline level of apoptosis. |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing neuronal survival.
1. In Vitro Neuronal Survival Assay
This workflow is commonly used to assess the neuroprotective effects of compounds on cultured neuronal cells subjected to a toxic insult.
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or Tamsulosin for a specified duration.
-
Induction of Injury: A neurotoxic agent (e.g., MPP+ for Parkinson's models, hydrogen peroxide for oxidative stress) is added to the culture medium to induce cell death.
-
Incubation: Cells are incubated for a period of 24-48 hours.
-
Assessment of Neuronal Survival:
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
-
Apoptosis Assays:
-
Annexin V Staining: Detects early apoptotic cells by binding to phosphatidylserine on the outer leaflet of the plasma membrane.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
2. In Vivo Models of Neurodegeneration
Animal models are crucial for evaluating the neuroprotective effects of compounds in a more complex physiological setting.
-
Animal Models: Rodent models of stroke (e.g., middle cerebral artery occlusion), Parkinson's disease (e.g., MPTP administration), or intracerebral hemorrhage are commonly used.
-
Drug Administration: this compound or Tamsulosin is administered to the animals (e.g., intraperitoneally, orally) before or after the induced injury.
-
Behavioral Analysis: Motor function and cognitive performance are assessed using tests such as the rotarod test or Morris water maze.
-
Histological Analysis: Brain tissue is collected and analyzed for neuronal loss, apoptosis (e.g., TUNEL staining), and specific protein markers (e.g., caspase-3) using immunohistochemistry.
Conclusion
The available evidence strongly suggests that this compound and Tamsulosin exert their neuroprotective effects through distinct and independent pathways. This compound's ability to enhance cellular bioenergetics via PGK1 activation presents a promising and novel therapeutic avenue for a range of neurodegenerative disorders. The neuroprotective action of Tamsulosin, mediated by its alpha-1 adrenoceptor antagonism, is also evident, particularly in acute injury models. However, the conflicting reports on its long-term cognitive effects warrant further investigation. For researchers and drug developers, the choice between targeting the PGK1 pathway with this compound analogs or modulating alpha-1 adrenoceptors with compounds like Tamsulosin will depend on the specific neuropathological context and desired therapeutic outcome. Future head-to-head studies employing standardized experimental models are essential to definitively delineate the comparative neuroprotective efficacy of these two compounds.
References
Comparative study of (S)-Terazosin's effects in different neurodegenerative disease models
(S)-Terazosin, a drug traditionally used for treating benign prostatic hyperplasia and hypertension, has emerged as a promising neuroprotective agent in various preclinical models of neurodegenerative diseases.[1][2][3] This guide provides a comparative overview of the effects of this compound in models of Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's Disease, with a discussion on its potential relevance to Huntington's Disease. The primary mechanism of action for Terazosin's neuroprotective effects is the activation of the enzyme Phosphoglycerate Kinase 1 (PGK1), a key enzyme in glycolysis.[1][2] This activation leads to increased ATP production, which is crucial for neuronal survival and function, and is often impaired in neurodegenerative conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in different neurodegenerative disease models.
Table 1: Effects of this compound in Parkinson's Disease Models
| Model Type | Key Parameter | This compound Effect | Reference |
| MPTP Mouse Model | Dopaminergic Neuron Survival | Increased survival of dopaminergic neurons in the substantia nigra. | |
| MPTP Mouse Model | Brain ATP Levels | Prevented the reduction in pyruvate and ATP levels. | |
| 6-OHDA Rat Model | Neuroprotection | Demonstrated neuroprotective effects. | |
| LRRK2 Mutant Neurons | Alpha-synuclein Accumulation | Reduced the percentage of neurons with accumulated alpha-synuclein. | |
| Human iPSC-based Model | Brain Cell Loss | Slowed the loss of brain cells. | |
| Epidemiological Data | Risk of Parkinson's Disease | Associated with a reduced risk of developing Parkinson's disease. | |
| Epidemiological Data | Motor Symptom Progression | Associated with a reduced rate of motor symptom progression in patients. |
Table 2: Effects of this compound in ALS Models
| Model Type | Key Parameter | This compound Effect | Reference |
| TDP-43 Mouse Model | Motor Neuron Number | 40% increase in the number of motor neurons in the ventral horn. | |
| TDP-43 Mouse Model | Survival | Statistically significant improvement in median survival time. | |
| TDP-43 Mouse Model | Clinical Score | Significantly improved clinical scores (limb weakness and paralysis). | |
| TDP-43 Zebrafish Model | Motor Function | Significantly improved motor function. | |
| C9orf72 Zebrafish Model | Motor Neuron Development | Normalized motor neuron development. | |
| ESC-derived Motor Neurons (TDP-43M337V) | Cell Survival (oxidative stress) | Protected against oxidative stress-induced cell death. | |
| ESC-derived Motor Neurons (TDP-43M337V) | Glycolysis Rate | Increased basal glycolysis rates. |
Table 3: Effects of this compound in Alzheimer's Disease Models
| Model Type | Key Parameter | This compound Effect | Reference |
| APPswe/PS1 Mouse Model | Aβ Plaque Burden | Attenuated brain Aβ plaque burden. | |
| APPswe/PS1 Mouse Model | Cerebral Amyloid Angiopathy | Reduced number of cerebral amyloid angiopathy sites. | |
| APPswe/PS1 Mouse Model | Cognitive Deficits | Ameliorated cognitive deficits. |
Discussion on Huntington's Disease
Currently, there is a notable absence of direct studies investigating the effects of this compound in animal or cellular models of Huntington's Disease. However, the known pathogenic mechanisms of Huntington's Disease suggest a potential therapeutic rationale for exploring PGK1 activation as a strategy.
Huntington's Disease is characterized by the aggregation of the mutant huntingtin protein (mHtt). Studies have shown that activation of PGK1 by Terazosin can reduce the formation of pathological protein aggregates in other neurodegenerative conditions, partly by increasing ATP levels which may help dissolve these aggregates and by promoting their degradation through autophagy. Furthermore, metabolic and mitochondrial dysfunction are recognized as key features of Huntington's Disease. Given that Terazosin enhances glycolysis and ATP production, it could potentially counteract the energy deficits observed in Huntington's Disease. Future research is warranted to directly assess the neuroprotective potential of this compound in preclinical models of Huntington's Disease.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Administration of this compound in a Mouse Model of Parkinson's Disease (MPTP Model)
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Parkinsonism: Mice are administered with four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (20 mg/kg) dissolved in saline, at 2-hour intervals.
-
Terazosin Administration: this compound is dissolved in drinking water. A common dosage is approximately 0.03 mg/kg/day, achieved by adding the drug to the drinking water at a concentration of 0.15 µg/mL. Treatment can be initiated before or after MPTP administration to assess both protective and restorative effects.
-
Behavioral Assessment: Motor coordination and balance are assessed using tests such as the rotarod test and the pole test.
-
Neurochemical and Histological Analysis: Post-mortem analysis of the substantia nigra and striatum is performed. This includes immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites. Brain tissue is also analyzed for ATP and pyruvate levels.
Administration of this compound in a Zebrafish Model of ALS
-
Animal Model: Zebrafish embryos expressing mutant human TDP-43 or with a C9orf72 knockdown are used.
-
Terazosin Administration: this compound is dissolved in the embryo medium. A typical concentration used is 50 µM, with treatment starting from 6 hours post-fertilization (hpf).
-
Motor Neuron Phenotype Assessment: At 48-72 hpf, motor neuron axons are visualized using fluorescent reporters (e.g., under the control of the mnx1 promoter). Axon length and branching are quantified.
-
Behavioral Assessment: Larval motor behavior is assessed by measuring the startle response to a tactile stimulus or by analyzing swimming patterns.
Assessment of Neuroprotection in an Alzheimer's Disease Mouse Model
-
Animal Model: Transgenic mouse models that develop amyloid plaques, such as the APPswe/PS1dE9 mouse model, are used.
-
Terazosin Administration: this compound is administered orally, for example, through drinking water, for a prolonged period (e.g., several months).
-
Cognitive Assessment: Cognitive function is evaluated using behavioral tests such as the Morris water maze to assess spatial learning and memory.
-
Histological Analysis: After the treatment period, brain tissue is collected. Immunohistochemistry using antibodies against Aβ (e.g., 6E10) and Congo red staining are performed to quantify the amyloid plaque burden and cerebral amyloid angiopathy in the cortex and hippocampus.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow.
Caption: Mechanism of this compound's neuroprotective action.
Caption: General experimental workflow for preclinical studies.
References
- 1. Mitogen- and stress-activated protein kinase 1-induced neuroprotection in Huntington's disease: role on chromatin remodeling at the PGC-1-alpha promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic dysregulation in Huntington's disease: Neuronal and glial perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Pgk1 Results in Reduced Protein Aggregation in Diverse Neurodegenerative Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the safety and toxicity profile of long-term (S)-Terazosin administration
For researchers and drug development professionals, understanding the long-term safety and toxicity profile of a therapeutic candidate is paramount. This guide provides a comparative analysis of (S)-Terazosin, an alpha-1 adrenergic receptor antagonist, against other commonly used alternatives for conditions such as benign prostatic hyperplasia (BPH) and hypertension. The following sections detail the available preclinical and clinical safety data, outline standard experimental protocols for long-term toxicity assessment, and visualize key pathways and workflows.
Note on this compound Data: It is important to note that while Terazosin is administered as a racemic mixture of (R)- and (S)-enantiomers, specific long-term safety and toxicity data for the isolated (S)-enantiomer is limited in publicly available literature. Therefore, the data presented for Terazosin in this guide pertains to the racemic mixture, serving as a surrogate for the safety profile of long-term this compound administration.
Comparative Safety and Toxicity Data
The long-term safety of alpha-1 adrenergic receptor antagonists has been evaluated in numerous clinical trials. The following tables summarize key safety and toxicity findings for racemic Terazosin and its common alternatives: Doxazosin, Tamsulosin, and Alfuzosin.
Table 1: Common Adverse Events of Alpha-1 Adrenergic Receptor Antagonists in Long-Term Clinical Trials
| Adverse Event | Terazosin | Doxazosin | Tamsulosin | Alfuzosin |
| Dizziness/Postural Hypotension | 6.7% - 21%[1][2] | Common, especially at initiation[3] | 4% - 14.2%[4][5] | 3.1% - 5.0% |
| Asthenia (Weakness/Fatigue) | 3.8% | Common | Reported | Comparable to placebo |
| Somnolence (Drowsiness) | 2.0% | Reported | Reported | Not commonly reported |
| Nasal Congestion/Rhinitis | Significantly more common than placebo | Reported | Reported | Not commonly reported |
| Headache | 1.1% leading to withdrawal | Common | Reported | Reported |
| Ejaculatory Dysfunction | Reported | Reported | 8.4% - 18.1% | 0.3% - 0.6% |
| Syncope (Fainting) | ~1% in hypertensive patients | Can occur, especially with first dose | Extremely uncommon | Rare |
Table 2: Cardiovascular Safety Profile in Long-Term Use
| Parameter | Terazosin | Doxazosin | Tamsulosin | Alfuzosin |
| Effect on Blood Pressure | Significant reduction in hypertensive patients | Reduces blood pressure | Minimal effects on blood pressure | Marginal changes, well-tolerated with antihypertensives |
| Postural Hypotension | A notable side effect, especially at initiation | A known risk, especially in older adults | Lower incidence compared to Terazosin | Low incidence |
| Heart Failure Risk | Not a primary concern in major trials | Doubled risk of congestive heart failure compared to chlorthalidone in the ALLHAT trial | Not associated with increased risk | Not associated with increased risk |
Experimental Protocols for Long-Term Toxicity Assessment
Standardized and rigorous experimental protocols are essential for validating the long-term safety of a drug. The following outlines a general methodology for preclinical and clinical long-term toxicity studies, based on guidelines from regulatory bodies like the FDA and EMA.
Preclinical Long-Term Toxicity Studies
Objective: To characterize the toxicological profile of a drug candidate following repeated administration in animal models over a prolonged period.
Methodology:
-
Species Selection: At least two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), are typically used.
-
Dose Selection: A minimum of three dose levels (low, medium, and high) and a control group (vehicle only) are included. The high dose should be a maximum tolerated dose (MTD) that induces some toxicity without causing mortality.
-
Duration: For chronic toxicity studies, the duration is typically 6-9 months in rodents and 9-12 months in non-rodents, depending on the intended duration of clinical use.
-
Administration Route: The route of administration should be the same as the intended clinical route.
-
Parameters Monitored:
-
Clinical Observations: Daily general health checks, and weekly detailed physical examinations.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed at baseline and termination.
-
Hematology and Clinical Chemistry: Blood samples collected at multiple time points to assess effects on blood cells, liver enzymes, kidney function, and other metabolic parameters.
-
Urinalysis: Conducted periodically.
-
Toxicokinetics: To determine the systemic exposure to the drug.
-
-
Pathology:
-
Gross Necropsy: Full necropsy of all animals at termination.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups are examined as needed to determine a no-observed-adverse-effect level (NOAEL).
-
A study on the intravenous safety of Terazosin in rats determined a no-toxic-effect dosage of 40 mg/kg/day when administered for one month.
Clinical Long-Term Safety Studies (Phase III and Post-Marketing Surveillance)
Objective: To evaluate the safety and tolerability of a drug in a large patient population over an extended period, representative of its intended clinical use.
Methodology:
-
Study Design: Typically, multicenter, randomized, double-blind, placebo-controlled, or active-comparator controlled studies. Open-label extension studies are also common for long-term follow-up. A long-term study of Terazosin for BPH involved a 26-week single-blind treatment period followed by a 24-week double-blind withdrawal period.
-
Patient Population: A large and diverse patient population that reflects the target demographic for the drug.
-
Dosage: The intended therapeutic dose, which may involve a titration period. For instance, in a long-term study, Terazosin was initiated at 1 mg/day and titrated up to a maximum of 20 mg/day.
-
Duration: Typically one year or longer to assess for chronic adverse effects.
-
Safety Assessments:
-
Adverse Event (AE) Monitoring: Spontaneous reporting of all AEs by patients and investigators. The severity and relationship to the study drug are assessed.
-
Vital Signs: Blood pressure and heart rate are monitored regularly.
-
Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at baseline and at specified intervals.
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.
-
Physical Examinations: Conducted periodically.
-
-
Data Analysis: The incidence of AEs is compared between the treatment and control groups. Statistical analyses are performed to identify any significant safety signals.
Visualizations
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonists
Caption: Signaling pathway of alpha-1 adrenergic receptor antagonists.
Generalized Workflow for Long-Term Toxicity Assessment
Caption: Generalized workflow for long-term drug toxicity assessment.
References
- 1. Terazosin: intravenous safety evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DailyMed - TERAZOSIN- terazosin hydrochloride capsule [dailymed.nlm.nih.gov]
- 3. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A 6-month large-scale study into the safety of tamsulosin - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
